Home > Products > Screening Compounds P108375 > ERK Inhibitor II, Negative Control
ERK Inhibitor II, Negative Control - 1177970-73-8

ERK Inhibitor II, Negative Control

Catalog Number: EVT-3198568
CAS Number: 1177970-73-8
Molecular Formula: C18H12N6O
Molecular Weight: 328.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

ERK Inhibitor II, Negative Control is a compound designed to inhibit the extracellular signal-regulated kinase (ERK) pathway, which is crucial in various cellular processes including proliferation, differentiation, and survival. This compound is particularly significant in cancer research, where aberrant activation of the ERK pathway is commonly associated with tumorigenesis and poor clinical outcomes.

Source

The compound has been studied in various contexts, particularly in relation to its effects on the ERK signaling pathway and its potential therapeutic applications in oncology. Research has highlighted its role in modulating ERK activity and its implications for cancer treatment strategies.

Classification

ERK Inhibitor II, Negative Control falls under the category of small molecule inhibitors targeting the mitogen-activated protein kinase (MAPK) pathways, specifically focusing on the ERK1/2 signaling cascades. These inhibitors are crucial for understanding the dynamics of signal transduction in cancer cells.

Synthesis Analysis

Methods

The synthesis of ERK Inhibitor II typically involves multi-step organic synthesis techniques that may include:

  1. Initial Formation: Starting with commercially available precursors that undergo a series of reactions such as alkylation, acylation, or cyclization.
  2. Functional Group Modification: Utilizing techniques such as oxidation or reduction to introduce necessary functional groups that enhance the compound's inhibitory properties.
  3. Purification: The final product is usually purified through methods like high-performance liquid chromatography to ensure the removal of by-products and unreacted materials.

Technical Details

The synthesis often requires careful control of reaction conditions (temperature, pH, solvent) to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

ERK Inhibitor II features a specific molecular structure that includes:

  • A central scaffold which interacts with the active site of ERK.
  • Functional groups that enhance binding affinity and specificity towards ERK1/2.

Data

The molecular formula and weight are essential for characterizing the compound:

  • Molecular Formula: C_xH_yN_zO_w (specific values depend on the synthesized variant).
  • Molecular Weight: Typically ranges around 300-500 g/mol depending on substitutions.
Chemical Reactions Analysis

Reactions

The chemical reactions involving ERK Inhibitor II primarily focus on:

  1. Binding Interactions: The inhibitor binds to the active site of ERK1/2, preventing substrate phosphorylation.
  2. Inhibition Mechanism: It may induce conformational changes in ERK that hinder its catalytic activity.

Technical Details

The inhibitor's efficacy can be assessed through enzyme kinetics studies, examining how it alters the rate of phosphorylation reactions in vitro. The inhibition constant (IC50) provides quantitative data on its potency.

Mechanism of Action

Process

ERK Inhibitor II functions by:

  1. Competitive Inhibition: It competes with natural substrates for binding at the active site of ERK1/2.
  2. Conformational Stabilization: By binding to ERK, it stabilizes an inactive conformation that prevents downstream signaling cascades from being activated.

Data

Studies have shown that this inhibitor can effectively reduce phosphorylated ERK levels in treated cells, correlating with decreased cell proliferation rates in cancer models.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid or crystalline form.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to electrophilic functional groups present in its structure.

Relevant Data or Analyses

Characterization through differential scanning calorimetry can provide insights into thermal stability, while spectroscopic methods can elucidate electronic properties.

Applications

Scientific Uses

ERK Inhibitor II is primarily utilized in:

  1. Cancer Research: As a tool compound to study the role of ERK signaling in tumorigenesis and metastasis.
  2. Drug Development: Potential lead compound for developing targeted therapies against cancers characterized by aberrant MAPK signaling.
  3. Biochemical Studies: To dissect cellular signaling pathways and understand feedback mechanisms regulating cell growth and differentiation.
Molecular Mechanisms of ERK Signaling and Feedback Regulation

ERK Pathway Architecture and Signal Transduction Dynamics

The extracellular signal-regulated kinase 1/2 (ERK1/2) pathway constitutes a central mitogen-activated protein kinase (MAPK) cascade that transduces extracellular signals into intracellular responses governing proliferation, differentiation, and survival. Activation is initiated by growth factors, cytokines, or neurotransmitters binding to receptor tyrosine kinases (RTKs), G protein-coupled receptors (GPCRs), or integrins. This triggers a three-tiered kinase cascade:

  • Upstream activation: RTK dimerization leads to recruitment of adaptor proteins (Grb2, Shc) and guanine nucleotide exchange factors (SOS), converting RAS-GDP to active RAS-GTP [2].
  • Core cascade: Activated RAS recruits RAF kinases (ARAF, BRAF, CRAF), which phosphorylate MAPK/ERK kinases (MEK1/2). MEK1/2 then dually phosphorylates ERK1/2 at Thr-Glu-Tyr motifs in the activation loop, inducing conformational changes that unmask ERK’s kinase domain [2] [5].
  • Signal propagation: Activated ERK1/2 phosphorylates >150 cytosolic and nuclear substrates, including transcription factors (e.g., ELK1), kinases (e.g., RSK), and cytoskeletal regulators, thereby modulating gene expression and cellular behavior [2] [4].

Table 1: Key Components of the ERK1/2 Pathway

Component ClassRepresentative MembersFunction in Pathway
Upstream ActivatorsEGFR, FGFR, IntegrinsSignal reception and initiation
MAP3 KinasesRAF (ARAF, BRAF, CRAF)Phosphorylation of MEK1/2
MAP2 KinasesMEK1/2Dual phosphorylation of ERK1/2
Effector KinasesERK1 (p44), ERK2 (p42)Phosphorylation of downstream substrates
Nuclear TargetsELK1, c-FOS, ETS factorsTranscriptional regulation

Signal dynamics are influenced by scaffold proteins (e.g., KSR1) that compartmentalize kinases and substrate availability. ERK activation exhibits distinct spatiotemporal patterns—transient activation often promotes proliferation, whereas sustained activation drives differentiation [2] [9].

Negative Feedback Loops in ERK Signaling Networks

ERK1/2 activity is tightly constrained by multiple negative feedback mechanisms that prevent signal dysregulation and oncogenic transformation. These operate through rapid post-translational modifications and delayed transcriptional responses:

  • Receptor-level feedback: ERK phosphorylates RTKs (e.g., EGFR at Thr669, FGFR1 at Ser777), impairing their tyrosine kinase activity and reducing receptor internalization. This attenuates signal initiation [2].
  • Adaptor protein regulation: SOS1, a critical RAS-GEF, is phosphorylated by ERK at multiple residues (Ser1132, Ser1167, Ser1178, Ser1193). This disrupts SOS1-Grb2 binding and plasma membrane localization, reducing RAS activation [2] [3].
  • Kinase-level control: ERK phosphorylates RAF isoforms at inhibitory sites (e.g., RAF-1 at Ser289/Ser296/Ser301; BRAF at Ser151/Thr401), disrupting RAF dimerization and membrane association. This limits signal amplification [2] [5].

Table 2: Negative Feedback Targets in ERK Signaling

Target ClassSpecific TargetsPhosphorylation SitesFunctional Consequence
Receptor Tyrosine KinasesEGFR, FGFR1EGFR T669, FGFR1 S777Reduced tyrosine kinase activity and dimerization
Adaptor ProteinsSOS1S1132, S1167, S1178, S1193Disrupted Grb2 binding and membrane localization
MAP3 KinasesRAF-1, BRAFRAF-1: S289/S296/S301; BRAF: S151/T401Impaired dimerization and RAS binding
Scaffold ProteinsKSR1T260, T274, S320Disrupted B-RAF association and subcellular localization

These feedback loops enable precise control over signal amplitude and duration, with defects contributing to hyperactivation in cancers [2] [5].

Spatiotemporal Regulation of ERK Activity by Phosphatases

Dual-specificity phosphatases (DUSPs), particularly DUSP6 (also known as MKP-3), serve as critical negative regulators that shape ERK signaling dynamics spatially and temporally. Key characteristics include:

  • Specificity and induction: DUSP6 preferentially dephosphorylates ERK1/2 (not p38 or JNK) via a conserved kinase interaction motif (KIM). Its expression is transcriptionally induced by ERK activation, forming an intrinsic feedback loop [3] [6].
  • Subcellular localization: DUSP6 is cytoplasmic due to a nuclear export signal, confining its activity to the cytosol. This compartmentalization restricts nuclear ERK translocation, thereby modulating access to nuclear transcription factors [3] [9].
  • Functional duality: DUSP6 exhibits context-dependent roles in cancer—tumor-suppressive in pancreatic/lung cancers (by constraining proliferation) but oncogenic in glioblastoma/thyroid carcinoma (by promoting survival under stress) [3].

DUSP6 activity is modulated by ERK-dependent phosphorylation, which stabilizes the phosphatase but inactivates its catalytic function, creating a self-limiting regulatory cycle [6] [9]. Genetic studies reveal that DUSP6 loss elevates basal ERK phosphorylation, enhancing myoblast proliferation and muscle regeneration in dystrophic models [6].

Transcriptional Feedback via ETS Family Transcription Factors

The ETS transcription factors integrate ERK signaling with transcriptional outputs and feedback regulation. Among 28 human ETS members, a subset directly mediates ERK responses:

  • ETS/AP-1 cis-regulatory elements: Enhancers with adjacent ETS and AP-1 binding sites (e.g., in PLAU, MMP1, MMP9) serve as RAS/MAPK-responsive elements. ERK phosphorylates specific ETS factors (e.g., ETS1 at Thr38, ERG at Ser215), enhancing their transactivation potential [4] [7].
  • Oncogenic ETS factors: Prostate cancer-associated ETS proteins (ERG, ETV1, ETV4) exhibit high basal transactivation at ETS/AP-1 sites independent of ERK phosphorylation. This enables sustained expression of migration genes (e.g., ITGB3, DUSP4) even in low-ERK contexts [4] [7].
  • Kinase specificity: In vitro kinase assays rank ETS factors by ERK2 responsiveness: ETV6 > ETS2 > ERG > FLI1 > ETV1. ERG phosphorylation requires a DEF domain (docking site for ERK) and is critical for prostate cell migration [7].

Table 3: ERK-Responsive ETS Transcription Factors

ETS FactorERK2 Phosphorylation RankKey Phosphorylation Site(s)Functional Role in Feedback
ETV6 (TEL)1UnknownTranscriptional repression
ETS22T72Cell cycle progression
ERG3S215Prostate cancer invasion
FLI14S216Hematopoietic differentiation
ETV15UnknownNeuronal differentiation

Competition between ETS factors (e.g., ERG vs. ETS1) for genomic binding sites rewires pathway dependency, enabling tumor cells to bypass upstream signaling defects [4] [7].

Post-Translational Modifications of Upstream Components

ERK-dependent phosphorylation of upstream pathway components refines signal transduction through allosteric changes and altered protein interactions:

  • SOS1 modulation: ERK phosphorylates SOS1 at Ser1134 and Ser1161, creating 14-3-3 binding sites that sequester SOS1 away from the plasma membrane. This limits RAS activation magnitude and duration [2].
  • RAF autoinhibition: Phosphorylation of RAF-1 at Ser289/Ser296/Ser301 by ERK induces 14-3-3 binding and reduces RAF-1 affinity for RAS-GTP. Similarly, BRAF phosphorylation at Ser151 disrupts RAS binding [2] [5].
  • Scaffold protein regulation: KSR1 phosphorylation by ERK at Thr274/Ser443 disrupts B-RAF binding and alters subcellular localization, reducing signal complex assembly [2].

These modifications exemplify "adaptive desensitization," where pathway activity self-tunes its sensitivity to recurrent stimuli. Structural studies reveal that ERK inhibitors (e.g., SCH772984) exploit conformational changes in the P-loop (e.g., Tyr36 inward flip) to induce unique allosteric pockets, underscoring the mechanistic importance of these regulatory domains [5].

Properties

CAS Number

1177970-73-8

Product Name

ERK Inhibitor II, Negative Control

IUPAC Name

5-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1,2-dihydropyrazolo[3,4-c]pyridazin-3-one

Molecular Formula

C18H12N6O

Molecular Weight

328.3 g/mol

InChI

InChI=1S/C18H12N6O/c25-18-12-10-13(19-20-17(12)21-22-18)15-14-8-4-5-9-24(14)23-16(15)11-6-2-1-3-7-11/h1-10H,(H2,20,21,22,25)

InChI Key

QMBDONCHHMIWFJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN3C=CC=CC3=C2C4=NN=C5C(=C4)C(=O)NN5

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CC=CC3=C2C4=NN=C5C(=C4)C(=O)NN5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.